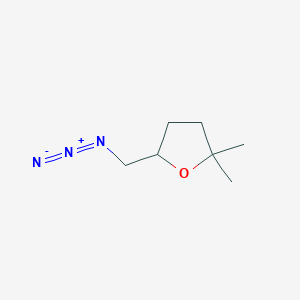







|
REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[O:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4]1.[N-:10]=[N+:11]=[N-:12].[Na+]>CN(C=O)C>[N:10]([CH2:2][CH:3]1[O:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4]1)=[N+:11]=[N-:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1CCC(O1)(C)C
|
|
Name
|
|
|
Quantity
|
12.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water (1.5 l) and ether (2×500 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with (0.5M) LiCl (500 ml), dried MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CC1CCC(O1)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |